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Compound of Interest

Compound Name: thiophene-2-sulfonamide

Cat. No.: B153586

An In-Depth Technical Guide to Thiophene-2-Sulfonamide: Synthesis, Characterization, and
Applications

Introduction

Thiophene-2-sulfonamide is a heterocyclic organic compound that serves as a vital structural
motif in medicinal chemistry and a versatile intermediate in organic synthesis. The inherent
properties of the electron-rich thiophene ring, combined with the pharmacologically critical
sulfonamide group, make this molecule and its derivatives a subject of intense research.[1][2]
This guide provides a comprehensive overview of thiophene-2-sulfonamide, detailing its
chemical identity, a robust synthesis protocol with expert insights, rigorous characterization
data, and a review of its significant biological applications, particularly as a scaffold for enzyme
inhibitors.

Core Chemical Identity and Properties

A precise understanding of a compound's identity and physical characteristics is the foundation
of all subsequent research and development.

Chemical Structure

The structure consists of a five-membered thiophene ring substituted at the C2 position with a
sulfonamide group (-SOz2NH2).

Caption: 2D Chemical Structure of Thiophene-2-sulfonamide.
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Chemical Identifiers

A summary of key identifiers for thiophene-2-sulfonamide is presented below for
unambiguous reference.

Identifier Value Source
IUPAC Name thiophene-2-sulfonamide [3]
CAS Number 6339-87-3 [4]
Molecular Formula C4HsNO:2S:2 [4]
SMILES C1=CSC(=C1)S(=0)(=O)N [4]
InChi Key KTFDYVNEGTXQCV- 3]

UHFFFAOYSA-N

2-Thienylsulfonamide,
Synonyms _ _ [3]
Thiophenesulfonamide

Physicochemical Properties

The fundamental physical and chemical properties dictate the compound's handling, storage,
and behavior in various systems.

Property Value Source
Molecular Weight 163.22 g/mol [4]
Appearance White to off-white solid

Melting Point 137-141 °C

Store at < -15°C in a well-
Storage ] [4]
closed container

H315 (Skin Irritation), H319
Hazard Codes (Eye Irritation), H335

(Respiratory Irritation)
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Synthesis of Thiophene-2-sulfonamide

The most common and direct laboratory-scale synthesis involves the ammonolysis of the
corresponding sulfonyl chloride precursor. This method is reliable and provides good yields of
the target compound.

Synthetic Workflow

Start: Thiophene-2-sulfonyl chloride ‘

Reaction:
Reflux at 50°C for 15 hours

Workup:
Hot Filtration & Washing

Purification:
Recrystallization from water

Click to download full resolution via product page

Caption: Workflow for the synthesis of thiophene-2-sulfonamide.

Detailed Experimental Protocol

This protocol describes the synthesis starting from 2-thiophenesulfonyl chloride.
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Materials and Equipment:

e 2-Thiophenesulfonyl chloride

o Ammonium hydroxide solution (25% agueous)

e Deionized water

¢ Round-bottom flask with reflux condenser

e Heating mantle with magnetic stirrer

e Buchner funnel and filter paper

» Beakers and standard laboratory glassware

« Rotary evaporator

Procedure:

e Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a
reflux condenser, add 2-thiophenesulfonyl chloride (0.5 g, 2.74 mmol).

o Reagent Addition: To the flask, add 25% aqueous ammonium hydroxide solution (5 mL,
~33.5 mmol).

Expert Insight: A significant excess of ammonium hydroxide is used to serve a dual purpose.
It acts as the nucleophile for the substitution reaction and simultaneously neutralizes the

hydrochloric acid (HCI) byproduct generated, driving the reaction to completion.

o Reaction Conditions: Heat the mixture to 50°C and maintain it under reflux with vigorous
stirring for 15 hours.
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Expert Insight: The moderate temperature of 50°C provides sufficient activation energy for
the reaction without promoting significant degradation of the thiophene ring or unwanted side

reactions. The extended reaction time ensures a high conversion rate.

« Initial Isolation: Upon completion, filter the hot reaction mixture through a Buchner funnel to
remove any insoluble impurities. Wash the residue with a small amount of boiling 25%
ammonium hydroxide solution to recover any trapped product.

» Solvent Removal: Combine the filtrate and washings. Remove the excess ammonium
hydroxide and water via vacuum distillation or a rotary evaporator until the distinct odor of
ammonia is no longer present.

Purification by Recrystallization: Dissolve the resulting crude solid in a minimal amount of hot
deionized water. Allow the solution to cool slowly to room temperature, and then place it in
an ice bath to maximize crystal formation.

Expert Insight: Recrystallization from water is an effective and green purification method for
this compound. The product is significantly less soluble in cold water than in hot water,

allowing for the separation from more soluble impurities.

» Final Product Collection: Collect the white crystalline solid by vacuum filtration, wash with a
small amount of cold water, and dry under vacuum. The expected yield is approximately
77%.

Structural Elucidation and Characterization
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Confirmation of the synthesized product's identity and purity is achieved through standard

spectroscopic techniques.

Technique

Observed Data

Interpretation

Melting Point

145-146°C

Indicates high purity of the final

product.

FT-IR (KBr, cm™1)

3290, 3224 (N-H stretch);
1330-1310 (asymmetric SO2
stretch); 1160-1140 (symmetric
SOz stretch)

Confirms the presence of the
primary sulfonamide group (-
SO2NH2).[5]

1H NMR (DMSO-ds, 8)

7.15 (dd, 1H, H4); 7.55 (dd,
1H, H3); 7.66 (s, 2H, NH2);
7.85 (dd, 1H, H5)

Shows the characteristic
proton signals of the thiophene
ring and the sulfonamide NH2

protons.

13C NMR (DMSO-ds, )

127.3, 130.0, 131.1, 145.7

Displays the four distinct
carbon environments of the

thiophene ring.

Mass Spec (ESI™)

m/z 162 [M-H]-

Corresponds to the
deprotonated molecular ion,
confirming the molecular

weight.

Scientist's Note: The combined data from these analytical methods provides a self-validating

system. The synthesis protocol yields a product whose spectroscopic fingerprint perfectly

matches the expected structure of thiophene-2-sulfonamide, thereby confirming a successful

synthesis.

Biological Significance and Applications
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The thiophene-2-sulfonamide scaffold is a privileged structure in drug discovery due to its
ability to interact with a variety of biological targets.

Carbonic Anhydrase Inhibition

The primary application of aromatic sulfonamides in medicine is as inhibitors of carbonic
anhydrases (CAs).[6][7] CAs are zinc-containing metalloenzymes that catalyze the rapid
interconversion of carbon dioxide and water to bicarbonate and protons.[6] Dysregulation of CA
activity is implicated in several diseases.

Mechanism of Inhibition: Primary sulfonamides, like thiophene-2-sulfonamide, act as potent
inhibitors by coordinating directly to the Zn(ll) ion in the enzyme's active site.[8][9] The
deprotonated sulfonamide nitrogen displaces the zinc-bound hydroxide ion, forming a stable
tetrahedral complex that blocks the enzyme's catalytic activity.[8][10]

I Thiophene-SO2NH:2

Sulfonamide coordinates to Zinc

Carbonic Anhydrase Active Site | Zn2* H20

I
|
|
‘Displacement of H20
|
\ 4

Inhibited Enzyme Complex Zn2+*-N-HSO:2-Thiophene

Click to download full resolution via product page
Caption: General mechanism of carbonic anhydrase inhibition.

Derivatives of thiophene-2-sulfonamide are explored for treating conditions such as
glaucoma, where inhibiting CA in the eye reduces the production of aqueous humor and lowers
intraocular pressure.[9]

Other Biological Activities
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e Antimicrobial and Quorum Sensing Inhibition: Thiophene-sulfonamides have been identified
as specific inhibitors of quorum sensing in pathogenic Vibrio species.[11] By disrupting this
cell-to-cell communication system, these compounds can prevent the expression of virulence
factors without being bactericidal, representing a promising anti-virulence strategy.[11]

e Fungal Biomass Inhibition: Thiophene-2-sulfonamide itself has been reported as a fungal
biomass inhibitor.[4]

o Synthetic Intermediate: It serves as a key building block for more complex diagnostic and
therapeutic agents, leveraging the reactivity of the thiophene ring and the sulfonamide group
for further functionalization.[4]

Safety and Handling

Thiophene-2-sulfonamide is classified as an irritant. Appropriate personal protective
equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during
handling. Work should be conducted in a well-ventilated area or a fume hood to avoid
inhalation of the powder.

e Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation),
H335 (May cause respiratory irritation).

e Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye
protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water),
P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove
contact lenses, if present and easy to do. Continue rinsing).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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